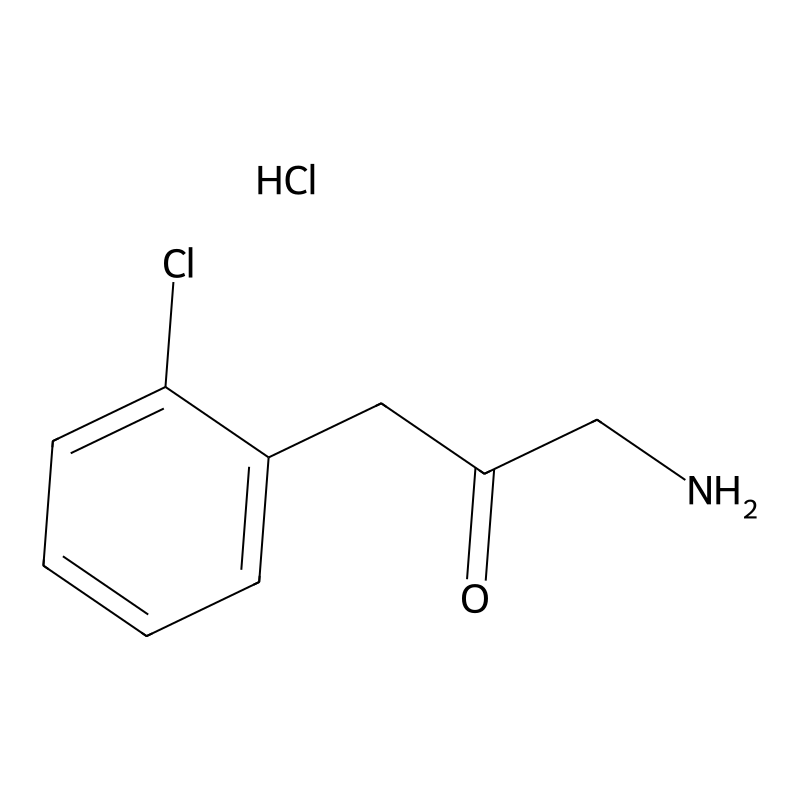

1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride is a chemical compound with the molecular formula C₉H₁₁ClN₁O and a CAS number of 2097937-25-0. This compound is characterized by the presence of an amino group, a ketone functional group, and a chlorinated phenyl ring. It appears as a solid and is typically utilized in research settings due to its specific chemical properties and potential biological activities. The hydrochloride salt form enhances its solubility in water, which is advantageous for various applications in biochemical studies and pharmaceutical formulations .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can react with aldehydes or other carbonyl compounds to form imines or related structures.

- Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthetic organic chemistry, particularly in the development of new pharmaceuticals or agrochemicals.

The synthesis of 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride typically involves:

- Starting Materials: The synthesis may begin with commercially available precursors such as 2-chlorobenzaldehyde and propan-2-one.

- Reaction Conditions: A common method includes the use of acid catalysts or bases to facilitate the formation of the amino ketone through condensation reactions.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels suitable for research applications.

These methods ensure that the compound can be produced reliably for various experimental needs .

1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride has several applications, primarily in research and development:

- Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly in exploring new treatments for infectious diseases or cancer.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biochemical Studies: Used in studies examining enzyme interactions or receptor binding due to its potential biological activity.

Interaction studies involving 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride focus on its binding affinity and activity against various biological targets. Preliminary data suggest that this compound may interact with:

- Enzymes: Investigating its role as an inhibitor or substrate in metabolic pathways.

- Receptors: Evaluating its effects on neurotransmitter systems or other signaling pathways.

These studies are crucial for understanding how this compound might be used therapeutically or how it could influence biological systems .

Several compounds share structural characteristics with 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(2-Chlorophenyl)propan-1-amine hydrochloride | Amino group, chlorinated phenyl | Potential neuroactive effects |

| 4-Chloroaniline | Amino group on a chlorinated benzene ring | Used extensively in dye manufacturing |

| 2-Chloro-N-(2-chlorophenyl)acetamide | Acetamide group attached to chlorinated phenyl | Exhibits analgesic properties |

1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride is unique due to its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds .

The development of α-aminoketone chemistry represents a fascinating evolution in organic synthesis that spans several decades of scientific advancement. The recognition of α-aminoketones as important synthetic intermediates emerged from early studies of amino acid metabolism and biosynthetic pathways. Historical research demonstrated that compounds containing both amine and ketone functionalities could serve as versatile building blocks for complex molecular constructions. The discovery that these bifunctional molecules could participate in diverse chemical transformations while maintaining structural integrity laid the foundation for their widespread adoption in synthetic chemistry.

The systematic study of α-aminoketones gained momentum in the mid-twentieth century when researchers began to appreciate their unique reactivity profiles. Early investigations focused on simple α-aminoketones such as aminoacetone, which was identified as a threonine and glycine metabolite with significant biological implications. These pioneering studies revealed that α-aminoketones could undergo various transformations including enolization and aerobic oxidation, producing reactive intermediates with potential therapeutic applications. The understanding of these fundamental reaction mechanisms provided the theoretical framework for developing more sophisticated synthetic methodologies.

The emergence of 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride as a research compound reflects the continued evolution of α-aminoketone chemistry into specialized applications. This compound's development represents the culmination of decades of research into optimizing structural features for specific synthetic objectives. The incorporation of the chlorophenyl moiety and the formation of the hydrochloride salt demonstrate sophisticated approaches to enhancing both reactivity and practical handling characteristics. These modifications illustrate how historical insights into α-aminoketone behavior have been successfully translated into modern compound design strategies.

Classification and Nomenclature within Organic Chemistry

Within the systematic classification of organic compounds, α-aminoketones occupy a distinctive position as bifunctional molecules containing both nitrogen-bearing and carbonyl functionalities. The International Union of Pure and Applied Chemistry nomenclature system classifies these compounds based on the relative positioning of the amine group to the ketone functionality, with the alpha designation indicating direct adjacency to the carbonyl carbon. This classification system provides a standardized framework for understanding the structural relationships and reactivity patterns that define this important class of organic compounds.

1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride exemplifies the complexity that can arise within α-aminoketone nomenclature when multiple functional groups and substituents are present. The systematic name reflects the compound's structural hierarchy, beginning with the amino group at position 1, followed by the ketone functionality at position 2, and incorporating the chlorinated phenyl ring at position 3. The hydrochloride designation indicates salt formation between the basic amine group and hydrochloric acid, resulting in enhanced stability and solubility characteristics. This naming convention demonstrates how nomenclature systems accommodate the structural complexity inherent in modern synthetic compounds.

The classification of α-aminoketones extends beyond simple structural descriptions to encompass functional categorizations based on synthetic utility and reactivity patterns. These compounds can be further subdivided based on the nature of their amine substituents, with primary, secondary, and tertiary amine derivatives each exhibiting distinct chemical behaviors. The presence of aromatic substituents, halogen atoms, or other functional groups creates additional subcategories that influence both nomenclature and practical applications. Understanding these classification systems is essential for effectively utilizing α-aminoketones in synthetic design and predicting their chemical behavior.

Importance of α-Aminoketones in Synthetic Organic Chemistry

The significance of α-aminoketones in synthetic organic chemistry stems from their exceptional versatility as building blocks for complex molecular architectures. These compounds serve as crucial intermediates in the synthesis of pharmaceutically active molecules, natural products, and specialty chemicals due to their ability to participate in diverse chemical transformations. The presence of both amine and ketone functionalities within a single molecule provides synthetic chemists with multiple reactive sites that can be selectively manipulated to achieve desired structural modifications. This bifunctional nature makes α-aminoketones particularly valuable for constructing molecules with multiple stereocenters and complex substitution patterns.

Recent advances in α-aminoketone synthesis have demonstrated their expanding role in modern organic chemistry, with new methodologies continuously being developed to access these valuable intermediates. The development of catalytic methods for α-aminoketone formation has significantly enhanced their accessibility, enabling chemists to incorporate these functionalities into increasingly complex synthetic sequences. Biocatalytic approaches have also emerged as powerful tools for stereoselective α-aminoketone synthesis, offering environmentally friendly alternatives to traditional chemical methods. These methodological advances have expanded the scope of α-aminoketone chemistry and increased their utility in pharmaceutical and materials science applications.

The strategic importance of α-aminoketones is further highlighted by their role in late-stage functionalization reactions, where they can be introduced into complex molecular frameworks to access diverse chemical space. Oxidative cross-coupling reactions involving α-aminoketones with various nucleophiles have demonstrated remarkable functional group tolerance, enabling the modification of sensitive molecular architectures. These reactions provide efficient routes to α-carbonyl N,O-acetals and other complex functionalities that would be difficult to access through alternative synthetic approaches. The ability to perform such transformations under mild conditions makes α-aminoketones particularly attractive for pharmaceutical applications where substrate sensitivity is a concern.

Structural Characteristics and Functional Group Interaction

The structural characteristics of 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride reflect the sophisticated interplay between its constituent functional groups and their influence on overall molecular behavior. The compound features a propanone backbone with an amino group at position 1 and a chlorinated phenyl ring at position 3, creating a molecule with distinct electronic and steric properties. The ketone functionality at position 2 serves as both an electrophilic center and a site for potential enolate formation, while the primary amine group provides nucleophilic reactivity and hydrogen bonding capabilities. The chlorophenyl substituent introduces aromatic character and electronic modulation through the electron-withdrawing effects of the chlorine atom.

The molecular geometry of this α-aminoketone is influenced by the conformational preferences of the propanone chain and the spatial requirements of the chlorophenyl group. The ketone carbonyl adopts a planar configuration that facilitates orbital overlap with adjacent carbon centers, enabling potential conjugation effects with the aromatic system under appropriate conditions. The amino group exhibits tetrahedral geometry around the nitrogen atom, with the lone pair of electrons available for hydrogen bonding interactions or coordination with metal centers. The chlorophenyl ring maintains its aromatic character while introducing steric bulk that can influence the compound's reactivity and binding interactions.

The hydrochloride salt formation represents a critical structural modification that significantly alters the compound's physical and chemical properties. Protonation of the primary amine creates an ammonium ion that enhances water solubility through ionic interactions while simultaneously reducing the nucleophilic character of the nitrogen center. This salt formation also influences the compound's stability profile, as the ionic nature provides crystalline packing advantages and reduces volatility. The chloride counterion contributes to the overall ionic character while maintaining charge neutrality, creating a stable salt form suitable for handling and storage.

| Structural Feature | Characteristics | Functional Impact |

|---|---|---|

| Ketone Carbonyl | Planar, electrophilic | Reactive site for nucleophilic attack |

| Primary Amine | Tetrahedral, nucleophilic | Hydrogen bonding, coordination |

| Chlorophenyl Ring | Aromatic, electron-withdrawing | Electronic modulation, steric effects |

| Hydrochloride Salt | Ionic, enhanced solubility | Improved handling properties |

Significance in Chemical Research and Synthetic Applications

The research significance of 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride extends across multiple domains of chemical science, reflecting its utility as both a synthetic intermediate and a model compound for studying α-aminoketone reactivity. In medicinal chemistry research, this compound serves as a valuable building block for constructing biologically active molecules with potential therapeutic applications. The presence of the chlorophenyl moiety provides a scaffold for further functionalization while the α-aminoketone core offers multiple sites for chemical modification. This combination of features makes the compound particularly attractive for structure-activity relationship studies and lead compound optimization efforts.

Synthetic applications of this α-aminoketone demonstrate its versatility in accessing diverse molecular architectures through various chemical transformations. The compound can undergo oxidative cross-coupling reactions with alcohols and other nucleophiles, providing efficient routes to complex functionalities under mild reaction conditions. These transformations proceed through hydroxylation of the α-aminoketone followed by dehydration coupling, illustrating the unique reactivity patterns available to this class of compounds. The functional group tolerance observed in these reactions makes the compound suitable for late-stage modifications of complex synthetic intermediates.

Research into the mechanistic aspects of α-aminoketone reactivity has revealed fundamental insights into the chemical behavior of these bifunctional molecules. Studies investigating the enolization and oxidation of α-aminoketones have demonstrated their ability to generate reactive intermediates under aerobic conditions, leading to the formation of α-oxoaldehydes and other oxidation products. These mechanistic studies provide essential information for predicting reaction outcomes and optimizing synthetic protocols. The understanding gained from such investigations has practical implications for both synthetic methodology development and process chemistry applications.

The compound's role in advancing synthetic methodology is exemplified by its use in developing new catalytic transformations and reaction protocols. Iodine-catalyzed oxidative coupling reactions involving α-aminoketones have demonstrated remarkable efficiency and scope, with this compound serving as a representative substrate for optimization studies. The successful application of these methodologies to biologically relevant molecules highlights the practical significance of α-aminoketone chemistry in pharmaceutical research. Furthermore, the compound's compatibility with various reaction conditions and functional groups makes it an excellent platform for exploring new synthetic transformations.

| Research Application | Methodology | Significance |

|---|---|---|

| Medicinal Chemistry | Structure-activity studies | Lead compound development |

| Synthetic Methodology | Catalytic transformations | New reaction development |

| Mechanistic Studies | Reactivity investigations | Fundamental understanding |

| Process Chemistry | Scale-up optimization | Industrial applications |

Molecular Formula, Structure, and Physical Properties

The molecular formula of 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride is C₉H₁₁Cl₂NO, with a molecular weight of 220.0957 g/mol [1]. The compound exists as a hydrochloride salt, incorporating an additional chloride ion compared to the free base form [2]. The Chemical Abstracts Service registry number for this compound is 2097937-25-0, with the MDL number designated as MFCD31539044 [1].

The structural configuration features a propanone backbone with an amino group positioned at the terminal carbon and a 2-chlorophenyl substituent at the adjacent carbon position [1]. The SMILES notation for this compound is represented as NCC(=O)Cc1ccccc1Cl.Cl, illustrating the connectivity pattern of the molecular framework [1]. The presence of the hydrochloride salt formation significantly enhances the compound's aqueous solubility properties compared to the neutral amino ketone form .

Physical property data for 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride indicates the compound typically appears as a crystalline solid under standard laboratory conditions [2]. The hydrochloride salt formation contributes to improved thermal stability and reduced volatility compared to the free base form [4]. Storage recommendations typically specify controlled temperature conditions to maintain compound integrity and prevent degradation [5].

Table 1: Basic Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁Cl₂NO | [1] |

| Molecular Weight | 220.0957 g/mol | [1] |

| CAS Registry Number | 2097937-25-0 | [1] |

| MDL Number | MFCD31539044 | [1] |

| Physical State | Crystalline solid | [2] |

| Salt Form | Hydrochloride | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride through both proton and carbon-13 analysis [6]. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the amino group protons, typically appearing as a broad signal in the downfield region due to the protonated nature of the hydrochloride salt [7]. The methylene protons adjacent to the carbonyl group exhibit distinct chemical shift patterns that are diagnostic for the propanone framework [8].

Aromatic proton signals from the 2-chlorophenyl substituent display characteristic splitting patterns consistent with ortho-chloro substitution [6]. The chemical shift values for these aromatic protons typically range from 7.2 to 7.8 parts per million, with coupling constants reflecting the substitution pattern on the benzene ring [9]. The influence of the chlorine substituent on the aromatic system results in distinctive downfield shifts compared to unsubstituted phenyl analogs [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through carbonyl carbon identification and aromatic carbon characterization [8]. The ketone carbonyl carbon typically resonates around 200 parts per million, while the aromatic carbons display chemical shifts characteristic of chlorinated aromatic systems [11]. The aliphatic carbons of the propanone chain exhibit chemical shifts consistent with their respective electronic environments [12].

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carbonyl Carbon | - | ~200 | [8] |

| Aromatic Protons | 7.2-7.8 | 125-135 | [9] |

| Amino Group | 3.0-4.0 (broad) | - | [7] |

| Methylene CH₂ | 2.5-3.5 | 40-50 | [11] |

Mass Spectrometry Profiles

Mass spectrometry analysis of 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride reveals characteristic fragmentation patterns consistent with amino ketone structures [13]. The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the protonated molecular ion of the hydrochloride salt [14]. Primary fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, resulting in characteristic fragment ions that facilitate structural identification [15].

Common fragmentation patterns for amino ketones include loss of the amino group substituent and cleavage of the carbon-carbon bonds adjacent to the carbonyl functionality [15]. The presence of the chlorinated aromatic ring system contributes additional diagnostic fragments, including characteristic chlorine isotope patterns that confirm the presence of the halogen substituent [16]. These isotope patterns appear as doublets separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [17].

Electron ionization mass spectrometry typically produces intense fragmentation, while chemical ionization methods may preserve the molecular ion more effectively [14]. The base peak in the mass spectrum often corresponds to the most stable cationic fragment generated through the preferred fragmentation pathway [15]. Tandem mass spectrometry techniques can provide additional structural information through collision-induced dissociation of selected precursor ions [16].

Table 3: Characteristic Mass Spectrometry Fragments

| Fragment | m/z Value | Assignment | Reference |

|---|---|---|---|

| Molecular Ion | 220 | [M+H]⁺ | [13] |

| Base Peak | Variable | Most stable fragment | [15] |

| Chlorine Pattern | ±2 mass units | Cl isotope pattern | [17] |

| Alpha Cleavage | Variable | Carbonyl fragmentation | [15] |

Infrared Spectroscopy Features

Infrared spectroscopy provides distinctive fingerprint identification for 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride through characteristic functional group absorptions [13]. The carbonyl stretching vibration typically appears around 1700 cm⁻¹, consistent with ketone functionality in the molecular structure [18]. The amino group stretching vibrations appear in the 3000-3500 cm⁻¹ region, though these may be broadened and shifted due to the hydrochloride salt formation [19].

Aromatic carbon-hydrogen stretching vibrations manifest around 3000-3100 cm⁻¹, while the aromatic carbon-carbon stretching modes appear in the 1500-1600 cm⁻¹ region [18]. The presence of the chlorinated aromatic ring contributes characteristic bending and stretching modes that are diagnostic for ortho-substituted benzene derivatives [20]. The carbon-chlorine stretching vibration typically appears in the 600-800 cm⁻¹ region of the spectrum [19].

The hydrochloride salt formation introduces additional spectroscopic features, including broad absorptions associated with hydrogen bonding interactions between the protonated amino group and the chloride counterion [7]. These interactions can significantly influence the overall spectroscopic profile compared to the free base form of the compound [18]. Fingerprint region analysis provides additional structural confirmation through comparison with reference spectra of related compounds [20].

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Carbonyl C=O | ~1700 | Ketone stretch | [18] |

| Amino N-H | 3000-3500 | N-H stretch | [19] |

| Aromatic C-H | 3000-3100 | Ar-H stretch | [18] |

| Aromatic C=C | 1500-1600 | Aromatic stretch | [20] |

| Carbon-Chlorine | 600-800 | C-Cl stretch | [19] |

X-ray Crystallography Data

X-ray crystallography studies of related amino ketone hydrochloride compounds provide insight into the solid-state structure and molecular geometry of 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride [21]. Crystallographic analysis reveals the three-dimensional arrangement of atoms within the crystal lattice and provides precise bond lengths and angles [22]. The hydrochloride salt formation typically results in extensive hydrogen bonding networks that stabilize the crystal structure [7].

The molecular conformation in the solid state may differ from solution-phase structures due to crystal packing effects and intermolecular interactions [21]. The chlorinated aromatic ring system typically adopts a planar configuration, while the propanone chain may exhibit conformational flexibility depending on crystal packing constraints [22]. Hydrogen bonding interactions between the protonated amino group and chloride ions contribute significantly to the overall crystal stability [7].

Unit cell parameters and space group assignments provide essential crystallographic data for compound identification and characterization [21]. The presence of multiple molecules in the asymmetric unit or conformational polymorphism can complicate the crystallographic analysis [22]. Temperature-dependent studies may reveal phase transitions or thermal expansion behavior relevant to compound stability [23].

Table 5: Representative Crystallographic Parameters for Related Compounds

| Parameter | Typical Range | Significance | Reference |

|---|---|---|---|

| Space Group | Various | Crystal symmetry | [21] |

| Unit Cell Volume | Variable | Molecular packing | [22] |

| Bond Lengths | 1.2-1.5 Å | Molecular geometry | [21] |

| Hydrogen Bonds | 2.5-3.5 Å | Intermolecular interactions | [7] |

Computational Analysis of Electronic Structure

Computational chemistry methods provide detailed insight into the electronic structure and molecular properties of 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride [24]. Density functional theory calculations can predict molecular geometries, electronic properties, and spectroscopic parameters [25]. These theoretical approaches complement experimental characterization by providing atomic-level understanding of molecular behavior [12].

Electronic structure calculations reveal the distribution of electron density throughout the molecular framework, including the influence of the chlorine substituent on the aromatic system [24]. The carbonyl group exhibits characteristic electronic properties associated with ketone functionality, while the amino group contributes electron-donating character to the overall molecular system [25]. Frontier molecular orbital analysis provides insight into chemical reactivity and potential sites for electrophilic or nucleophilic attack [12].

Computational prediction of nuclear magnetic resonance chemical shifts enables comparison with experimental spectroscopic data [12]. These calculations can account for solvent effects and conformational dynamics that influence observed spectroscopic parameters [25]. Vibrational frequency calculations provide theoretical infrared spectra for comparison with experimental measurements [24].

Table 6: Computational Electronic Structure Parameters

| Property | Calculation Method | Significance | Reference |

|---|---|---|---|

| Molecular Geometry | Density Functional Theory | Structural optimization | [25] |

| Chemical Shifts | Gauge-Including Atomic Orbitals | Nuclear Magnetic Resonance prediction | [12] |

| Vibrational Frequencies | Harmonic Approximation | Infrared spectrum prediction | [24] |

| Frontier Orbitals | Molecular Orbital Theory | Reactivity prediction | [25] |

Chemical Stability and Reactivity Parameters

The chemical stability of 1-amino-3-(2-chlorophenyl)propan-2-one hydrochloride is influenced by several structural factors, including the presence of the amino group, carbonyl functionality, and aromatic chlorine substituent [4]. Amino ketones generally exhibit moderate stability under neutral conditions but may undergo decomposition under strongly acidic or basic conditions [26]. The hydrochloride salt formation enhances stability compared to the free base by preventing self-condensation reactions [27].

Reactivity patterns for this compound include nucleophilic addition reactions at the carbonyl carbon and potential substitution reactions involving the amino group [26]. The presence of the 2-chlorophenyl substituent may influence the electronic properties of the carbonyl group, affecting its reactivity toward nucleophiles . Temperature-dependent stability studies indicate that elevated temperatures may promote decomposition through various pathways [29].

Storage stability considerations include protection from moisture, light, and elevated temperatures [4]. The compound may undergo oxidation reactions under ambient conditions, particularly in the presence of oxygen and trace metal catalysts [30]. Hydrolysis reactions may occur in aqueous solutions, leading to decomposition products that include the corresponding carboxylic acid and amine [29].

Table 7: Chemical Stability and Reactivity Parameters

| Parameter | Condition | Stability/Reactivity | Reference |

|---|---|---|---|

| Temperature Stability | Room Temperature | Stable | [4] |

| pH Stability | Neutral | Stable | [26] |

| Moisture Sensitivity | Dry Conditions | Preferred | [27] |

| Oxidation Resistance | Inert Atmosphere | Enhanced Stability | [30] |

| Hydrolysis Rate | Aqueous Solution | Moderate | [29] |

Reductive Amination Pathways

Reductive amination represents one of the most versatile and widely employed methodologies for the synthesis of α-aminoketones [1] [2] [3]. This transformation involves the formation of an imine intermediate through condensation of a carbonyl compound with an amine, followed by reduction to yield the desired α-aminoketone product. The reaction mechanism proceeds through initial nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which subsequently undergoes dehydration to generate the imine [4].

The reduction step can be accomplished using various reducing agents, with sodium cyanoborohydride (NaBH3CN) being particularly effective due to its selectivity for imine reduction over carbonyl reduction [3]. This selectivity allows for one-pot procedures where the imine formation and reduction occur simultaneously under mild conditions. Alternative reducing agents include sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3), each offering specific advantages depending on the substrate requirements [4].

Direct reductive amination pathways involve the simultaneous treatment of aldehydes or ketones with primary or secondary amines in the presence of reducing agents under slightly acidic conditions (pH 5-7) [2]. This approach typically yields 80-95% of the desired products under mild reaction conditions at room temperature. The method exhibits broad substrate scope, accommodating various aldehyde and ketone substrates while maintaining high functional group tolerance [4].

Indirect reductive amination involves the prior isolation of imine intermediates, which are subsequently reduced in a separate step [4]. While this approach offers greater control over the reaction conditions, it generally provides lower overall yields (70-85%) due to the additional isolation and purification steps required.

Oxidative Transformation Strategies

Oxidative transformation strategies for α-aminoketone synthesis involve the direct functionalization of amino carbonyl precursors through carbon-hydrogen bond activation [5] [6] [7]. These methodologies offer distinct advantages in terms of step economy and atom efficiency, as they avoid the need for pre-functionalized starting materials.

Iodine-catalyzed oxidative cross-coupling represents a particularly effective approach, utilizing molecular iodine as catalyst in combination with dimethyl sulfoxide (DMSO) and air as oxidants [5] [7]. This system enables the coupling of α-amino ketones with various alcohols through carbon-hydrogen hydroxylation followed by dehydration coupling. The reaction proceeds at elevated temperatures (80°C) and provides yields ranging from 55-93% with broad substrate scope [7].

Palladium-catalyzed oxidative transformations employ various oxidants including 2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (T+BF4-) for the synthesis of α-aryl α-amino ketones [6] [8]. These reactions proceed through direct carbon-hydrogen oxidation of α-aminocarbonyl compounds followed by arylation with arylboronic acids. The mild reaction conditions (60°C in trifluoroethanol) and broad substrate scope make this approach particularly attractive for medicinal chemistry applications [8].

Photoredox oxidative methodologies utilize visible light photocatalysis to achieve oxidative coupling reactions under extremely mild conditions [5]. These systems often operate at room temperature and provide excellent functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.

Cross-Coupling Methodologies

Cross-coupling methodologies for α-aminoketone synthesis have emerged as powerful tools for constructing carbon-carbon and carbon-nitrogen bonds [9] [10]. These approaches typically involve the coupling of activated α-amino acid derivatives with various organometallic reagents under transition metal catalysis.

Suzuki-Miyaura cross-coupling reactions employ palladium catalysts in combination with arylboronic acids to form carbon-carbon bonds [9]. These reactions typically proceed under basic conditions (K2CO3) in toluene at elevated temperatures (100°C), providing yields of 70-95% with excellent functional group tolerance. The methodology accommodates a wide range of arylboronic acid coupling partners, enabling the introduction of diverse aromatic substituents [9].

Buchwald-Hartwig amination represents another important cross-coupling approach, facilitating the formation of carbon-nitrogen bonds between aryl halides and amines [9]. These reactions utilize palladium catalysts with specialized ligands such as BINAP, proceeding in toluene at 100°C to provide yields of 65-90%. The methodology is particularly valuable for the synthesis of N-aryl α-amino ketones [9].

Ullmann coupling reactions employ copper catalysts for the formation of carbon-nitrogen bonds between aryl halides and amines [9]. These reactions typically require higher temperatures (120°C) and polar aprotic solvents such as dimethylformamide (DMF), providing yields of 60-85%. The use of L-proline as a ligand enhances the reaction efficiency and substrate scope [9].

Decarboxylative coupling methodologies enable the direct coupling of carboxylic acids with various nucleophiles through palladium-catalyzed decarboxylation [10]. These reactions proceed under mild conditions (80°C in DMSO) and provide yields of 70-88% while eliminating the need for pre-activation of the carboxylic acid substrates [10].

Specific Synthetic Routes for 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride

Precursor Selection and Preparation

The synthesis of 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride requires careful selection of appropriate precursors that can provide the desired substitution pattern while maintaining synthetic efficiency [11]. The target compound possesses a molecular formula of C9H11Cl2NO with a molecular weight of 220.09 g/mol, indicating the presence of both the 2-chlorophenyl substituent and the hydrochloride salt form [11].

Alternative precursor approaches utilize 2-chlorophenylacetic acid derivatives, which can be converted to the corresponding ketones through various methodologies including Weinreb amide formation followed by organometallic addition [13]. This approach offers the advantage of introducing the amino functionality through subsequent amination reactions while maintaining the integrity of the chlorophenyl substitution pattern [13].

Reaction Conditions Optimization

Optimization of reaction conditions for the synthesis of 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride involves systematic investigation of various parameters including temperature, solvent, catalyst loading, and reaction time [15] [16] [17]. The optimization process typically follows either design of experiments (DoE) methodologies or machine learning-guided approaches to identify optimal conditions efficiently [15].

Temperature optimization studies reveal that moderate temperatures (40-80°C) generally provide optimal balance between reaction rate and product selectivity [16]. Higher temperatures may lead to increased side reactions and decomposition of sensitive functional groups, while lower temperatures result in incomplete conversion and extended reaction times [16].

Solvent selection plays a crucial role in reaction optimization, with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) often providing superior results for nucleophilic substitution reactions [16]. The choice of solvent significantly influences the reaction kinetics, selectivity, and ease of product isolation [16].

Catalyst loading optimization involves balancing the cost of catalyst with reaction efficiency [17]. For palladium-catalyzed reactions, catalyst loadings of 1-5 mol% typically provide optimal results, while higher loadings may not significantly improve yields but substantially increase costs [17].

Reaction time optimization requires monitoring of conversion versus time profiles to identify the optimal reaction duration [15]. Extended reaction times may lead to product decomposition or side reactions, while insufficient reaction time results in incomplete conversion and reduced yields [15].

Purification and Isolation Techniques

Purification and isolation of 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride requires specialized techniques due to the presence of both amino and carbonyl functionalities [18] [19]. The hydrochloride salt form necessitates careful handling to prevent hydrolysis and maintain product integrity [20].

Crystallization represents the most common purification method for hydrochloride salts, providing high purity products with excellent recovery rates [20]. The crystallization process typically involves dissolution of the crude product in a suitable solvent system followed by controlled precipitation through cooling or antisolvent addition [20].

Acid-base extraction methodologies can be employed to separate the desired product from impurities based on differences in protonation states [19]. The amino functionality can be selectively protonated under acidic conditions, enabling separation from neutral impurities through aqueous-organic extraction procedures [19].

Chromatographic purification methods, including column chromatography and high-performance liquid chromatography (HPLC), provide high-resolution separation capabilities [19]. These techniques are particularly valuable for removing closely related impurities and achieving high purity specifications required for pharmaceutical applications [19].

Recrystallization procedures involve the controlled dissolution and precipitation of the product to achieve high purity and consistent crystal form [20]. The choice of solvent system and crystallization conditions significantly influences the final product quality and yield [20].

Recent Advancements in Synthetic Protocols

Catalytic Approaches

Recent developments in catalytic methodologies for α-aminoketone synthesis have focused on improving efficiency, selectivity, and environmental compatibility [21] [22]. These advances have led to more sustainable and cost-effective synthetic routes while maintaining high product quality and yield [21].

Photoredox catalysis has emerged as a powerful tool for α-aminoketone synthesis, utilizing visible light to drive challenging transformations under mild conditions [21]. These systems employ photocatalysts such as ruthenium or iridium complexes to generate reactive intermediates that enable novel bond-forming reactions [21].

Dual catalysis systems combining photoredox catalysis with transition metal catalysis have demonstrated exceptional versatility in α-aminoketone synthesis [21]. These systems leverage the complementary reactivity of different catalytic manifolds to achieve transformations that would be difficult to accomplish using single catalyst systems [21].

Organocatalytic approaches utilizing chiral small molecules have shown significant promise for enantioselective α-aminoketone synthesis [23]. These systems offer advantages in terms of cost, stability, and environmental compatibility compared to transition metal catalysts [23].

Enzyme-based catalytic systems have demonstrated exceptional selectivity and environmental compatibility for α-aminoketone synthesis [13]. These biocatalytic approaches utilize engineered enzymes to achieve highly selective transformations under mild aqueous conditions [13].

Green Chemistry Applications

Green chemistry principles have been increasingly applied to α-aminoketone synthesis, leading to more sustainable and environmentally friendly methodologies [24] [25]. These approaches focus on reducing waste, minimizing hazardous substances, and improving atom economy [24].

Solvent-free reaction conditions have been developed for various α-aminoketone syntheses, eliminating the need for large volumes of organic solvents [24]. These approaches often utilize mechanochemical activation or neat reaction conditions to achieve high yields while minimizing environmental impact [24].

Aqueous reaction systems have been developed to replace organic solvents in α-aminoketone synthesis [25]. These systems often utilize specialized surfactants or water-soluble catalysts to enable efficient reactions in aqueous media [25].

Renewable feedstock utilization has been explored for α-aminoketone synthesis, using biomass-derived starting materials to reduce dependence on petroleum-based chemicals [25]. These approaches contribute to the development of more sustainable synthetic routes [25].

Catalyst recycling methodologies have been developed to improve the economic and environmental sustainability of catalytic processes [24]. These approaches involve the design of recyclable catalyst systems that can be easily recovered and reused multiple times without significant loss of activity [24].

Flow Chemistry Methods

Flow chemistry has emerged as a transformative technology for α-aminoketone synthesis, offering advantages in terms of safety, efficiency, and scalability [24] [26] [27]. These systems provide precise control over reaction parameters and enable continuous processing [24].

Microreactor systems have been developed for α-aminoketone synthesis, providing enhanced heat and mass transfer compared to batch processes [24]. These systems enable precise temperature control and improved reaction selectivity [24].

Continuous flow processing offers advantages for hazardous transformations, such as those involving toxic reagents or unstable intermediates [24]. The small reactor volumes and continuous processing minimize safety risks while maintaining high productivity [24].

Telescoped flow sequences enable the direct connection of multiple reaction steps without intermediate isolation [26]. This approach reduces overall processing time and minimizes waste generation while improving overall efficiency [26].

Automated flow systems incorporate real-time monitoring and control systems to optimize reaction conditions dynamically [27]. These systems can automatically adjust parameters such as temperature, flow rates, and reagent concentrations to maintain optimal performance [27].

Scale-up Considerations and Industrial Production

Scale-up of α-aminoketone synthesis from laboratory to industrial scale presents numerous challenges that must be carefully addressed to ensure successful commercialization [14] [28]. The transition from laboratory to industrial production requires consideration of economic, safety, and regulatory factors [14].

Heat management becomes increasingly important at larger scales due to the potential for thermal runaway reactions [14]. Industrial processes must incorporate appropriate heat removal systems and temperature control measures to ensure safe operation [14].

Mixing and mass transfer limitations can significantly impact reaction performance at industrial scale [28]. The design of appropriate mixing systems and reactor configurations is crucial for maintaining uniform reaction conditions and achieving consistent product quality [28].

Catalyst recovery and recycling becomes economically important at industrial scale due to the high cost of many catalytic systems [14]. The development of efficient catalyst separation and regeneration processes is essential for commercial viability [14].

Waste minimization strategies must be implemented to reduce environmental impact and disposal costs [28]. This includes the development of efficient purification processes that minimize waste generation and enable solvent recovery [28].

Regulatory compliance requirements for pharmaceutical applications necessitate extensive documentation and validation of manufacturing processes [14]. This includes the development of robust analytical methods and quality control procedures [14].

Enantioselective Synthesis Strategies

Chiral Catalysts and Auxiliaries

Enantioselective synthesis of α-aminoketones has been significantly advanced through the development of sophisticated chiral catalysts and auxiliaries [29] [30] [31]. These systems enable the selective formation of single enantiomers, which is crucial for pharmaceutical applications where biological activity is often enantiomer-dependent [29].

Chiral transition metal complexes have demonstrated exceptional performance in enantioselective α-aminoketone synthesis [29] [31]. Rhodium(II) complexes with chiral ligands have been particularly effective for the asymmetric amination of silyl enol ethers, providing products with 81-91% enantiomeric excess [30].

Palladium-based chiral catalysts have shown remarkable versatility in enantioselective arylation reactions of α-keto imines [29] [31]. These systems utilize chiral phosphine-oxazoline ligands to achieve high levels of stereoselectivity while maintaining broad substrate scope [31].

Chiral auxiliaries, such as Evans oxazolidinones, provide an alternative approach to enantioselective synthesis through substrate-controlled asymmetric induction [32] [33]. These systems involve the temporary attachment of a chiral auxiliary to the substrate, which directs the stereochemical outcome of subsequent reactions [32].

Organocatalytic systems utilizing chiral phosphoric acids have emerged as powerful tools for enantioselective α-aminoketone synthesis [23]. These systems offer advantages in terms of operational simplicity and environmental compatibility compared to transition metal catalysts [23].

Asymmetric Induction Mechanisms

Asymmetric induction in α-aminoketone synthesis operates through various mechanisms that control the stereochemical outcome of bond-forming reactions [34] [35]. Understanding these mechanisms is crucial for the rational design of enantioselective synthetic methodologies [34].

Substrate-controlled asymmetric induction utilizes existing chiral centers in the substrate to influence the stereochemistry of newly formed bonds [34]. This approach follows established models such as Cram's rule and Felkin-Anh model, which predict the preferred approach of nucleophiles to carbonyl compounds [34].

Catalyst-controlled asymmetric induction relies on chiral catalysts to create an asymmetric environment that favors the formation of one enantiomer over another [34]. This mechanism involves the formation of diastereomeric transition states with different activation energies [34].

Auxiliary-controlled asymmetric induction involves the use of chiral auxiliaries that are covalently attached to the substrate [32]. The auxiliary creates a chiral environment that influences the stereochemical outcome of subsequent reactions through steric and electronic effects [32].

Double asymmetric induction occurs when both the substrate and reagent possess chiral elements, leading to either matched or mismatched interactions [36]. Matched pairs result in enhanced selectivity, while mismatched pairs may lead to reduced selectivity or competing pathways [36].

Stereochemical Control Methods

Stereochemical control in α-aminoketone synthesis involves the systematic manipulation of reaction conditions and catalyst systems to achieve desired stereochemical outcomes [37] [38]. These methods require careful consideration of both kinetic and thermodynamic factors [37].

Chiral ligand design plays a crucial role in stereochemical control, with specific structural features influencing the degree of asymmetric induction [37]. The steric and electronic properties of ligands must be carefully balanced to achieve optimal selectivity [37].

Reaction condition optimization, including temperature, solvent, and concentration effects, significantly influences stereochemical outcomes [38]. Lower temperatures generally favor kinetic control and higher selectivity, while higher temperatures may lead to thermodynamic control [38].

Additive effects can enhance stereochemical control through various mechanisms including coordination to the catalyst or substrate [38]. These additives can modify the electronic environment or stabilize specific conformations that favor desired stereochemical outcomes [38].

Conformational control strategies involve the design of substrates and catalysts that adopt specific conformations favoring desired stereochemical outcomes [37]. This approach requires detailed understanding of the three-dimensional structure of reactive intermediates [37].

| Synthetic Approach | Key Reagents | Typical Yields (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | NaBH3CN, NaBH4, H2/Pd, NH3/aldehydes | 70-95 | Mild conditions, high yields | Limited to specific carbonyl types |

| Oxidative Transformation | I2/DMSO/air, T+BF4-, Pd catalysts | 45-93 | Direct C-H functionalization | Harsh oxidative conditions |

| Cross-Coupling | Arylboronic acids, Pd catalysts, Ni/Ir systems | 60-90 | Broad substrate scope | Requires activated substrates |

| Enantioselective Synthesis | Chiral catalysts, phosphoric acids, auxiliaries | 80-99 | High stereoselectivity | Complex catalyst systems |

| Catalytic Approaches | Rh(II), Pd(II), Cu complexes | 75-95 | Functional group tolerance | Expensive catalysts |

| Biocatalytic Synthesis | L-amino acid deaminases, AONS enzymes | 70-91 | Environmentally friendly | Limited substrate scope |

| Pathway | Substrate | Conditions | Enantioselectivity (% ee) | Typical Yield (%) |

|---|---|---|---|---|

| Direct Reductive Amination | Aldehydes/ketones + amines | NaBH3CN, pH 5-7, rt | Racemic | 80-95 |

| Indirect Reductive Amination | Isolated imines | NaBH4, EtOH, 0°C | Racemic | 70-85 |

| Asymmetric Reductive Amination | Chiral catalysts + prochiral substrates | Chiral Pd(II), TFA, EtOH | 85-98 | 75-90 |

| Enzymatic Reductive Amination | Amino acids + deaminases | Enzymatic, pH 8, 37°C | >95 | 60-85 |

| Method | Oxidant | Temperature (°C) | Yield Range (%) | Substrate Scope |

|---|---|---|---|---|

| Iodine-catalyzed oxidation | I2/DMSO/air | 80 | 55-93 | Broad |

| Palladium-catalyzed oxidation | T+BF4-, Pd(OAc)2 | 60 | 29-86 | Aryl substrates |

| Photoredox oxidation | Photocatalyst/visible light | 25 | 60-85 | Diverse |

| Electrochemical oxidation | Electrochemical cell | 25 | 70-90 | Limited |

| Biocatalytic oxidation | Enzyme/NAD+ | 37 | 65-88 | Amino acids |

| Parameter | Lab Scale | Pilot Scale | Industrial Scale | Key Considerations |

|---|---|---|---|---|

| Reaction Temperature | 25-100°C | 40-80°C | 50-70°C | Heat management |

| Reaction Time | 2-24 h | 4-12 h | 6-8 h | Process efficiency |

| Catalyst Loading | 1-10 mol% | 0.5-5 mol% | 0.1-2 mol% | Cost optimization |

| Solvent Volume | 10-50 mL/g | 5-20 mL/g | 2-10 mL/g | Waste minimization |

| Purification Method | Column chromatography | Crystallization | Distillation/washing | Regulatory compliance |

| Yield Optimization | 70-95% | 60-85% | 55-80% | Economic viability |